molecular formula C17H14N4O4S B2817331 4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide CAS No. 920377-56-6

4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide

Cat. No.: B2817331
CAS No.: 920377-56-6
M. Wt: 370.38
InChI Key: YUNZCPKRTVSWON-UHFFFAOYSA-N
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Description

4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide is a useful research compound. Its molecular formula is C17H14N4O4S and its molecular weight is 370.38. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Cytotoxic Activities

  • Research on compounds similar to 4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide has shown significant promise in the development of antitumor agents. Alterations at specific positions of related compounds have been found to significantly affect cytotoxicity and the inhibition of mitosis in cancer cell lines, demonstrating the potential of these compounds in cancer research (Temple et al., 1991). Furthermore, derivatives have shown cardiotonic activities, indicating a broad spectrum of potential pharmacological applications (Wang et al., 2008).

Structural Analysis and Molecular Interactions

  • Studies have explored the solid-state structures of thiophene derivatives, focusing on the intermolecular forces and functional group effects. Such research aids in understanding the packing structures of molecules, which is crucial for material science and molecular engineering (Bettencourt‐Dias et al., 2005).

Synthesis and Chemical Properties

  • The synthesis of novel derivatives featuring thiophene and pyridazinone rings has been a subject of interest for developing new materials with potential electronic or photonic applications. Microwave-assisted synthesis methods have been developed for efficient production of polysubstituted 4H-pyran derivatives, demonstrating the versatility of these compounds in organic synthesis (Hadiyal et al., 2020).

Quantitative Structure-Activity Relationship (QSAR)

  • QSAR studies have been conducted on benzothiazole and piperazine derivatives, including thiophene analogs. These studies help predict the biological activity of new compounds based on their chemical structure, serving as a valuable tool in drug discovery and design (Al-Masoudi et al., 2011).

Anticancer Evaluation

  • Synthesis and biological evaluation of thiophene and pyridine derivatives have shown promising anticancer activities. This underscores the importance of structural modifications in enhancing the therapeutic potential of such compounds (Mohan et al., 2021).

Properties

IUPAC Name

4-nitro-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c22-17(12-3-5-13(6-4-12)21(23)24)18-9-10-25-16-8-7-14(19-20-16)15-2-1-11-26-15/h1-8,11H,9-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNZCPKRTVSWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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